Sodium 2H-1,3-benzodioxole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2H-1,3-benzodioxole-5-sulfinate: is a chemical compound with the molecular formula C₇H₅NaO₄S . It is a sodium salt of 2H-1,3-benzodioxole-5-sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2H-1,3-benzodioxole-5-sulfinate typically involves the sulfonation of 2H-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure the formation of the sulfinic acid derivative, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2H-1,3-benzodioxole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2H-1,3-benzodioxole-5-sulfinate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine: While not commonly used directly in medicine, its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2H-1,3-benzodioxole-5-sulfinate involves its interaction with various molecular targets, including enzymes and receptors. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The benzodioxole moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2H-1,3-benzodioxole-5-sulfonate
- Sodium 2H-1,3-benzodioxole-5-sulfinate
Uniqueness: this compound is unique due to its specific sulfinic acid group, which imparts distinct reactivity compared to sulfonic acid derivatives. This makes it valuable in specific synthetic and research applications where selective reactivity is required.
Eigenschaften
Molekularformel |
C7H5NaO4S |
---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
sodium;1,3-benzodioxole-5-sulfinate |
InChI |
InChI=1S/C7H6O4S.Na/c8-12(9)5-1-2-6-7(3-5)11-4-10-6;/h1-3H,4H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
XFZNCFPAQMJVPD-UHFFFAOYSA-M |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.